2'-AzddaraA

Description

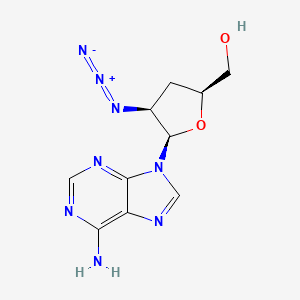

Structure

3D Structure

Properties

CAS No. |

79872-72-3 |

|---|---|

Molecular Formula |

C10H12N8O2 |

Molecular Weight |

276.26 g/mol |

IUPAC Name |

[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-azidooxolan-2-yl]methanol |

InChI |

InChI=1S/C10H12N8O2/c11-8-7-9(14-3-13-8)18(4-15-7)10-6(16-17-12)1-5(2-19)20-10/h3-6,10,19H,1-2H2,(H2,11,13,14)/t5-,6-,10+/m0/s1 |

InChI Key |

JVPFDOXMGPHRJG-JFWOZONXSA-N |

Isomeric SMILES |

C1[C@H](O[C@H]([C@H]1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |

Canonical SMILES |

C1C(OC(C1N=[N+]=[N-])N2C=NC3=C(N=CN=C32)N)CO |

Origin of Product |

United States |

Chemical Synthesis and Analog Development

Methodologies for the Synthesis of 2'-Azido-2',3'-Dideoxynucleosides

The synthesis of 2',3'-dideoxynucleosides (ddNs) is of significant interest due to their role as chain-terminating inhibitors of reverse transcriptases. Introducing a 2'-azido group into this scaffold combines the chain-terminating property with a chemically reactive handle. Synthetic strategies often involve multi-step transformations of naturally occurring ribonucleosides, requiring precise control of stereochemistry and the use of robust protecting group strategies.

nih.govnih.gov-Hydride Shift and β-Elimination Reactions in Nucleoside Synthesis

Mechanistic rearrangements play a crucial role in the conversion of ribonucleosides to their deoxy and dideoxy counterparts.

A key transformation in the synthesis of 2'-deoxynucleoside analogues involves a deoxygenative nih.govnih.gov-hydride shift . This rearrangement is observed when a vicinal diol system in a sugar, with one hydroxyl group activated as a good leaving group (e.g., a tosylate or mesylate), is treated with a hydride reagent like lithium triisobutylborohydride (L-Selectride). The reaction proceeds through an "orchestrated" process involving a nih.govnih.gov-hydride shift concurrent with the departure of the leaving group from the opposite face. This results in a double inversion of stereochemistry at the two adjacent carbon atoms, providing access to stereochemically altered deoxynucleosides that can serve as intermediates for dideoxynucleosides.

β-Elimination reactions are fundamental to the synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides (d4Ns), which are common precursors to 2',3'-dideoxynucleosides. nih.gov This process typically involves the removal of two substituents from adjacent carbon atoms (C2' and C3') of the sugar ring to form a double bond. For example, a ribonucleoside can be converted into a 2',3'-bisxanthate derivative. Subsequent treatment with a radical initiator and a reducing agent, such as tributyltin hydride, leads to the formation of a 2',3'-unsaturated bond through an elimination mechanism. nih.gov The resulting d4N can then be hydrogenated to yield the corresponding 2',3'-dideoxynucleoside. nih.gov

| Reaction Type | Description | Key Reagents | Intermediate/Product |

|---|---|---|---|

| nih.govnih.gov-Hydride Shift | Deoxygenation of a 2'-O-sulfonyl nucleoside to a 2'-deoxy-threo-pentofuranosyl intermediate. | Lithium triisobutylborohydride (L-Selectride) | 2'-Deoxy-threo nucleoside |

| β-Elimination | Formation of a 2',3'-unsaturated bond from a vicinal diol derivative. | Carbon disulfide, Tributyltin hydride, AIBN | 2',3'-Didehydro-2',3'-dideoxynucleoside (d4N) |

Synthesis from Pyrimidine (B1678525) and Purine (B94841) Ribonucleosides

The conversion of abundant ribonucleosides into modified analogs is a cornerstone of nucleoside chemistry. However, the synthetic routes for 2'-azido-2',3'-dideoxynucleosides differ significantly between pyrimidine and purine series.

Synthesis from Pyrimidine Ribonucleosides: A well-established route exists for the synthesis of 2'-azido-2',3'-dideoxypyrimidine nucleosides, such as 2'-azido-2',3'-dideoxyuridine. nih.gov The synthesis typically starts from uridine. A key step is the formation of a 2,2'-anhydro-cyclonucleoside, which locks the stereochemistry and activates the 2'-position. The 3'-hydroxyl group is then removed, for instance, via imidazolylthiocarbonylation followed by reduction with tributyltin hydride. Finally, the anhydro bridge is opened by nucleophilic attack with an azide (B81097) source, such as lithium azide in dimethylformamide (DMF), which introduces the azido (B1232118) group at the 2'-position with inversion of configuration to yield the desired product. nih.gov

Synthesis from Purine Ribonucleosides: In contrast to pyrimidines, a direct and widely reported synthetic pathway for 2'-azido-2',3'-dideoxypurine nucleosides starting from ribonucleosides like adenosine (B11128) is not well-established in the literature. The chemistry of purine nucleosides often presents greater challenges, including the stability of the glycosidic bond under various reaction conditions. Much of the research on azido-dideoxypurine nucleosides has focused on the synthesis of the 3'-azido isomers, such as 3'-azido-2',3'-dideoxyguanosine (B1384153) (AZG), which show significant biological activity. nih.gov The synthesis of these 3'-azido analogs often proceeds through a 2'-deoxy-threo intermediate, generated via the nih.govnih.gov-hydride shift mechanism, followed by mesylation of the 3'-hydroxyl and subsequent substitution with azide. nih.gov The synthetic difficulty in accessing the 2'-azido-2',3'-dideoxypurine series underscores a significant challenge in nucleoside chemistry.

Synthesis of 2'-Azido Modified Oligoribonucleotides

Incorporating 2'-azido modifications into RNA strands provides a powerful tool for chemical biology, enabling the site-specific labeling and functionalization of RNA to study its structure and function.

Diazotransfer Reactions on 2'-Amino RNA Precursors

An efficient and robust method for synthesizing 2'-azido modified RNA involves a post-synthetic diazotransfer reaction on a 2'-amino RNA precursor. This approach circumvents the problems associated with the direct use of azido-modified building blocks in solid-phase synthesis. In this strategy, an oligoribonucleotide containing one or more 2'-amino-2'-deoxynucleosides is first synthesized using standard phosphoramidite (B1245037) chemistry. Following assembly, the purified 2'-amino RNA is treated with a diazotizing reagent, such as fluorosulfuryl azide (FSO₂N₃). This reagent efficiently converts the 2'-amino groups into 2'-azido groups. The reaction has been shown to be effective for RNA of various lengths and secondary structures and is compatible with other sensitive modifications.

Challenges in Solid-Phase Synthesis of Azido Modified Nucleic Acids

The direct incorporation of 2'-azido-2'-deoxynucleoside phosphoramidites during standard automated solid-phase synthesis presents a significant chemical challenge. The primary issue is the incompatibility of the azide group with the P(III) chemistry of phosphoramidite building blocks. The azide moiety reacts with the P(III) phosphoramidite in a Staudinger-type reaction. This side reaction reduces the coupling efficiency, leading to truncated sequences and low yields of the desired full-length oligonucleotide. To overcome this limitation, alternative strategies have been developed, such as using P(V) chemistry (phosphotriester approach) or the post-synthetic diazotransfer method described above, which avoids exposing the azide group to P(III) reagents.

Derivatization Strategies and Analog Generation for 2'-AzddaraA

2'-AzddaraA (2'-Azido-2'-deoxyadenosine) serves as a versatile building block for generating a wide array of derivatives and analogs. The 2'-azido group is the key functional handle for these modifications, primarily through bioorthogonal chemistry.

The two most prominent derivatization strategies are:

Azide-Alkyne Cycloaddition (Click Chemistry): The azido group of 2'-AzddaraA readily participates in 1,3-dipolar cycloaddition reactions with terminal or strained alkynes to form a stable triazole linkage. This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst using strained cyclooctynes (strain-promoted azide-alkyne cycloaddition, SPAAC). These reactions are highly efficient, specific, and can be performed in aqueous conditions, making them ideal for attaching a wide variety of molecules, including fluorophores, biotin, or peptides, to 2'-AzddaraA or oligonucleotides containing this modified nucleoside.

Staudinger Ligation: This reaction involves the covalent coupling of an azide with a specifically engineered triarylphosphine. The azide on 2'-AzddaraA reacts with the phosphine (B1218219) to form an aza-ylide intermediate, which then rearranges to produce a stable amide bond. This method provides a powerful way to conjugate proteins or other molecules to azido-modified nucleosides under mild, biological conditions without the need for a metal catalyst.

Beyond these conjugation strategies, analogs of 2'-AzddaraA have been synthesized by modifying the purine base itself, for example, by introducing an azido group at the C2 or C8 position of the adenine (B156593) ring.

| Strategy | Reaction Type | Reactants | Linkage Formed | Key Features |

|---|---|---|---|---|

| Click Chemistry | Azide-Alkyne Cycloaddition | 2'-Azide + Alkyne | Triazole | High efficiency, bioorthogonal, can be Cu(I) catalyzed or strain-promoted. |

| Staudinger Ligation | Azide-Phosphine Reaction | 2'-Azide + Engineered Phosphine | Amide | Bioorthogonal, catalyst-free, forms a native amide bond. |

Synthesis of 2-Substituted 9-α-D-Arabinofuranosyladenine Derivatives

A key approach to the synthesis of 2-substituted derivatives of 9-α-D-arabinofuranosyladenine involves a fusion reaction followed by a series of displacement reactions. This method utilizes readily available starting materials to construct the complex nucleoside architecture.

The synthesis commences with the fusion of tetra-O-acetyl-α-D-arabinofuranose with 2,6-dichloropurine (B15474). This reaction is a critical step in forming the glycosidic bond between the arabinose sugar moiety and the purine base. The use of the acetylated sugar protects the hydroxyl groups and facilitates the desired stereochemical outcome.

Following the successful fusion, the chloro groups at the 2- and 6-positions of the purine ring are sequentially displaced by various nucleophiles. This stepwise displacement allows for the introduction of a diverse range of substituents at the 2-position, leading to a library of novel analogs. The nature of the nucleophile dictates the final functionality at this position, enabling the exploration of structure-activity relationships.

Fusion and Stepwise Displacement Approaches in Nucleoside Derivatization

The fusion and stepwise displacement strategy is a versatile and powerful tool in nucleoside chemistry. The initial fusion reaction establishes the core nucleoside structure, while the subsequent displacement reactions provide a modular approach to introduce chemical diversity.

In the context of 2-substituted 9-α-D-arabinofuranosyladenine derivatives, the process begins with the formation of the α-anomer of the nucleoside. The choice of reaction conditions and catalysts is crucial in controlling the stereoselectivity of the glycosylation step.

Once the 2,6-dichloropurine nucleoside is obtained, the differential reactivity of the two chloro groups can be exploited. The chloro group at the 6-position is generally more reactive towards nucleophilic substitution than the one at the 2-position. This allows for selective displacement at the 6-position, typically with ammonia (B1221849) or an amine, to install the adenine amino group. Subsequently, the less reactive 2-chloro group can be displaced by a stronger nucleophile, such as an azide ion, to yield the desired 2-azido derivative.

This stepwise approach is advantageous as it allows for the controlled and predictable synthesis of a wide array of 2-substituted analogs. The reaction sequence is outlined in the table below.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Fusion | Tetra-O-acetyl-α-D-arabinofuranose, 2,6-dichloropurine, catalyst, heat | 9-(2,3,5-Tri-O-acetyl-α-D-arabinofuranosyl)-2,6-dichloropurine |

| 2 | Ammonolysis | Methanolic ammonia | 2-Chloro-9-(α-D-arabinofuranosyl)adenine |

| 3 | Azide Displacement | Sodium azide, polar aprotic solvent | 2-Azido-9-(α-D-arabinofuranosyl)adenine |

This synthetic strategy has been instrumental in the generation of various 2-substituted 9-α-D-arabinofuranosyladenine derivatives for biological evaluation. The ability to systematically modify the substituent at the 2-position provides a valuable platform for probing the structural requirements for antiviral and anticancer activity.

Intracellular Metabolism and Biochemical Transformations

Cellular Uptake Mechanisms of Nucleoside Analogs

The entry of nucleoside analogs like 2'-AzddaraA into mammalian cells is a critical first step for their therapeutic action. Generally, these compounds utilize the same transport mechanisms as naturally occurring nucleosides. The cellular uptake of nucleosides and their analogs is primarily an energy-dependent process. dovepress.com This process can be mediated by various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.com For many nucleoside analogs, cellular entry is a prerequisite for their subsequent metabolic activation and therapeutic activity. nih.gov The specific transporters involved in the uptake of 2'-AzddaraA have not been fully elucidated, but it is presumed to follow the general pathways established for other nucleoside analogs.

Phosphorylation Pathways of 2'-AzddaraA

Once inside the cell, nucleoside analogs must be converted into their active triphosphate forms. nih.gov This process, known as phosphorylation, is a sequential addition of phosphate (B84403) groups catalyzed by cellular kinases. umich.edu

Formation of Monophosphate, Diphosphate (B83284), and Triphosphate Derivatives

The conversion of 2'-AzddaraA to its active triphosphate form is a stepwise process. The initial and often rate-limiting step is the formation of the monophosphate derivative. This reaction is typically catalyzed by a nucleoside kinase. For a related compound, 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid), it was found to be a substrate for cytoplasmic deoxycytidine kinase. nih.gov It is plausible that a similar kinase is responsible for the initial phosphorylation of 2'-AzddaraA.

Following the formation of the monophosphate, subsequent phosphorylation steps are carried out by other cellular kinases to yield the diphosphate and finally the triphosphate derivative, 2'-azido-2'-deoxyarabinofuranosyladenine triphosphate (arazide triphosphate). nih.govnih.gov In studies with HeLa cells, the triphosphate derivative of the related compound Cytarazid was the main drug metabolite formed. nih.gov The triphosphate form is the biologically active molecule that can then interact with cellular machinery. nih.gov

The general pathway for the formation of nucleoside triphosphates involves the conversion of a nucleoside monophosphate to a diphosphate, and then to a triphosphate, often with ATP serving as the phosphate donor. wikipedia.org

Incorporation into Nucleic Acids

The active triphosphate form of 2'-AzddaraA, arazide (B1197347) triphosphate, can be recognized by cellular polymerases and incorporated into growing nucleic acid chains. This incorporation is a key mechanism of action for many nucleoside analogs, leading to the termination of DNA or RNA synthesis. nih.gov

Integration into Deoxyribonucleic Acid (DNA)

Arazide triphosphate acts as a competitive inhibitor of deoxyadenosine (B7792050) triphosphate (dATP) for DNA polymerase alpha. nih.govnih.gov Studies have shown that arazide triphosphate is a more potent inhibitor of DNA polymerase alpha than the triphosphate of a related compound, araA. nih.govnih.gov The incorporation of arazide into DNA leads to the inhibition of DNA synthesis. nih.govnih.gov This is because the 2'-azido group can act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting the elongation of the DNA strand. nih.govnih.gov The therapeutic effects of some nucleoside analogs, such as azidothymidine (AZT), are attributed to their incorporation into DNA and subsequent chain termination. nih.gov

Integration into Ribonucleic Acid (RNA)

While primarily studied for its effects on DNA synthesis, the potential for 2'-AzddaraA to be incorporated into RNA also exists. The structural similarity of its triphosphate form to adenosine (B11128) triphosphate (ATP) suggests it could be a substrate for RNA polymerases. The incorporation of modified nucleotides is a known mechanism for disrupting RNA synthesis and function. For instance, 2'-azidouridine has been shown to be incorporated into RNA in cells expressing a specific kinase. nih.gov The presence of the 2'-azido group in 2'-AzddaraA suggests it could also be incorporated into the 3'-end of RNA by enzymes like poly(A) polymerase. baseclick.eu The incorporation of such analogs can interfere with various aspects of RNA metabolism, including transcription and post-transcriptional modifications. neb.com

Interactions with Endogenous Metabolic Enzymes

The metabolism and activity of 2'-AzddaraA are influenced by its interactions with various endogenous enzymes. These interactions can affect its activation, degradation, and mechanism of action.

| Enzyme Family | Specific Enzyme(s) | Role in 2'-AzddaraA Metabolism/Action |

| Kinases | Deoxycytidine kinase (likely candidate) | Catalyzes the initial phosphorylation of 2'-AzddaraA to its monophosphate form. nih.gov |

| Polymerases | DNA Polymerase α | Inhibited by arazide triphosphate, leading to termination of DNA synthesis. nih.govnih.gov |

| RNA Polymerases (e.g., T7 RNA polymerase, poly(A) polymerase) | Potential for incorporation of 2'-AzddaraA triphosphate into RNA, leading to chain termination. baseclick.eu | |

| Deaminases | Cytidine (B196190)/deoxycytidine deaminases | 2'-azido-2'-deoxyarabinofuranosylcytosine (a related compound) is resistant to deamination, suggesting 2'-AzddaraA may also be stable against deamination. nih.gov |

| Reductases | Microsomal P-450 NADPH reductase system | Involved in the metabolism of other azido-containing nucleoside prodrugs. nih.gov |

Research on a related compound, 2'-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid), demonstrated its resistance to deamination by human cytidine/deoxycytidine deaminases. nih.gov This resistance can enhance the intracellular persistence of the analog. Furthermore, studies on other azido-containing nucleoside prodrugs have implicated the microsomal P-450 NADPH reductase system in their metabolism. nih.gov While not directly demonstrated for 2'-AzddaraA, it is possible that similar enzymatic pathways are involved in its metabolic fate. The interaction with DNA polymerases is central to its cytotoxic effect, where arazide triphosphate competitively inhibits DNA polymerase alpha, leading to the cessation of DNA replication. nih.govnih.gov

Molecular Mechanisms of Action

Interactions with Nucleic Acid Polymerases

2'-Azido-2'-deoxyadenosine (B1229883) (2'-AzddaraA), a synthetic nucleoside analog of adenosine (B11128), exerts its biological effects primarily through its interaction with nucleic acid polymerases. The substitution of the 2'-hydroxyl group on the ribose sugar with an azido (B1232118) group (–N₃) significantly influences its recognition and incorporation by these enzymes, leading to the inhibition of nucleic acid synthesis. biosynth.com

Inhibition of DNA Polymerase Subspecies (e.g., DNA Polymerase Alpha)

The triphosphate form of 2'-AzddaraA, 2'-azido-2'-deoxyadenosine 5'-triphosphate (2'-azido-dATP), has been shown to be a potent inhibitor of a specific subspecies of DNA polymerase alpha. nih.gov This inhibition is a key mechanism behind its effects on DNA replication. DNA polymerase alpha is a critical enzyme in the initiation of DNA synthesis in eukaryotic cells. By acting as an antagonist to this enzyme, 2'-azido-dATP can effectively halt the replication process. nih.gov

Inhibition of Viral RNA-Dependent RNA Polymerases

The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for the replication and transcription of RNA viruses. nih.govfrontiersin.org Nucleotide analogs are a major class of antiviral drugs that target RdRp. nih.gov These analogs, once converted to their triphosphate form, can be incorporated into the growing viral RNA chain, leading to the termination of synthesis. wikipedia.org

While direct studies on 2'-AzddaraA's effect on specific viral RdRps are specific to the virus, the general mechanism for azido-modified nucleotides involves their acceptance by viral polymerases. For example, 2'-azido-dATP is recognized and incorporated by T7 RNA polymerase. baseclick.eu This incorporation can lead to chain termination, a mechanism observed with other nucleotide analogs like remdesivir, which causes delayed chain termination in viruses like Ebola and coronaviruses. nih.govmdpi.com The efficiency of inhibition and the precise mechanism, whether immediate or delayed chain termination, can vary depending on the specific viral polymerase and the structure of the nucleotide analog. mdpi.com

Mechanism of Polymerase Termination and Chain Elongation Blockade

The incorporation of a modified nucleotide like 2'-AzddaraA into a growing nucleic acid chain is the primary mechanism for blocking elongation. khanacademy.org The presence of the 2'-azido group can create steric hindrance or alter the conformation of the sugar-phosphate backbone, preventing the polymerase from adding the next nucleotide. biosynth.com This leads to premature termination of the DNA or RNA strand.

In bacteria, transcription termination often relies on specific DNA sequences that cause the RNA polymerase to pause and dissociate. khanacademy.org In eukaryotes, the process is more complex and often involves protein co-factors. nih.gov The introduction of a modified nucleotide can act as a "terminator" by disrupting the normal process of elongation, effectively halting the polymerase. khanacademy.org This mechanism is fundamental to the action of many nucleoside analog drugs.

Potential Inhibition of DNA Methyltransferases

While direct evidence for the inhibition of DNA methyltransferases (DNMTs) by 2'-AzddaraA is not extensively documented in the provided results, the mechanism of action of similar azido-containing nucleoside analogs provides a strong basis for this potential. For instance, 5-aza-2'-deoxycytidine is a known inhibitor of DNMTs. activemotif.comnih.gov It gets incorporated into DNA and subsequently inactivates DNMTs, leading to the demethylation and reactivation of silenced genes. activemotif.comnih.govnih.gov This suggests that azido-modified nucleosides, in general, have the potential to interfere with DNA methylation.

The proposed mechanism would involve the incorporation of 2'-AzddaraA's corresponding triphosphate into the DNA strand. The presence of the azido group could then interfere with the binding or catalytic activity of DNMTs, preventing the transfer of a methyl group to cytosine bases. Given that aberrant DNA methylation is a hallmark of many diseases, this potential mechanism of action warrants further investigation.

Modulation of Endogenous Nucleic Acid Synthesis

2'-AzddaraA and its triphosphate form can significantly interfere with the natural synthesis of DNA and RNA within a cell. biosynth.com This modulation occurs through direct competition with the natural nucleosides and through the disruption of the replication and transcription machinery.

Interference with DNA Replication Processes

The process of DNA replication is a tightly regulated and complex series of events involving multiple enzymes and proteins. openaccessjournals.comopentextbc.ca The introduction of a nucleoside analog like 2'-deoxy-2'-azidocytidine, a related compound, has been shown to inhibit DNA replication in mammalian cells. nih.gov This inhibition is not necessarily due to changes in the pools of natural deoxyribonucleoside triphosphates but rather a direct interference with the replication machinery. nih.gov

Other Proposed Biochemical Targets of 2'-AzddaraA

While direct interference with RNA transcription appears unlikely to be the main mechanism, research has identified other potential biochemical targets for 2'-AzddaraA and its analogs. These findings suggest that the compound's biological activity may stem from its effects on DNA synthesis and nucleotide metabolism.

One of the primary proposed targets is DNA polymerase . The triphosphate derivative of the related compound, 2'-azido-2'-deoxyarabinofuranosylcytosine, was found to be a competitive inhibitor of both DNA polymerase alpha and DNA polymerase beta. nih.gov This inhibition directly interferes with the synthesis of new DNA strands. Furthermore, studies on 2'-deoxy-2'-azidoadenosine 5'-triphosphate, the triphosphate form of 2'-AzddaraA, have indicated its ability to inhibit a subspecies of DNA polymerase alpha. nih.gov

Another significant proposed target is Ribonucleotide Reductase (RNR) . Theoretical studies have proposed that 2'-azido-2'-deoxyribonucleoside 5'-diphosphates can act as mechanism-based inhibitors of RNR. This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are the essential building blocks for DNA synthesis. Inhibition of RNR would lead to a depletion of the deoxyribonucleotide pool, thereby indirectly halting DNA replication.

The table below summarizes the key research findings on the proposed biochemical targets of 2'-AzddaraA and its close analogs.

| Compound Studied | Proposed Target | Key Findings |

| 2'-azido-2'-deoxyarabinofuranosylcytosine | DNA Polymerase α and β | The triphosphate form acts as a competitive inhibitor with respect to deoxycytidine triphosphate. nih.gov |

| 2'-deoxy-2'-azidoadenosine 5'-triphosphate | DNA Polymerase α | Inhibits a subspecies of DNA polymerase alpha. nih.gov |

| 2'-azido-2'-deoxyribonucleoside 5'-diphosphates | Ribonucleotide Reductase | Proposed as mechanism-based inhibitors. |

These findings collectively suggest that the primary mechanism of action for 2'-AzddaraA is likely the disruption of DNA synthesis, either through the direct inhibition of DNA polymerases or by limiting the supply of necessary precursors through the inhibition of ribonucleotide reductase.

Structure Activity Relationship Sar Studies of 2 Azddaraa and Its Analogs

Identification of Key Pharmacophoric Features for 2'-AzddaraA Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For antiviral nucleosides, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and correctly positioned functional groups that mimic the natural substrate of viral polymerases or other essential enzymes.

Virtual screening and pharmacophore modeling studies have been instrumental in identifying potential antiviral agents. mdpi.comresearchgate.net For instance, in the context of identifying inhibitors for viral proteases, pharmacophoric models often highlight the importance of hydrogen bond acceptors and donors, as well as hydrophobic groups. mdpi.comnih.gov While not directly studying 2'-AzddaraA, these approaches demonstrate the principles of identifying crucial interaction points. The number of hydrogen bond donor groups, for example, can significantly influence binding affinity to a target protein. mdpi.com The core components of a nucleoside analog—the nucleobase, the sugar moiety, and the triphosphate group (in its active form)—all contribute to the pharmacophoric profile. The specific arrangement of these components in three-dimensional space dictates how the molecule fits into the active site of a target enzyme.

Pharmacophore models are typically generated by aligning a set of active molecules and identifying the common chemical features that are essential for their bioactivity. nih.gov These models can then be used to screen large databases of compounds to find new molecules with similar pharmacophoric features. mdpi.comresearchgate.net

Impact of Ribose and Nucleobase Modifications on Biological Activity

Modifications to the ribose sugar and the nucleobase are common strategies to enhance the therapeutic properties of nucleoside analogs. These modifications can affect various properties, including binding affinity to target enzymes, resistance to degradation by cellular enzymes, and cellular uptake.

Ribose Modifications:

Common 2'-modifications include:

2'-O-Methyl (2'-OMe): This modification can increase binding affinity for complementary RNA and enhance nuclease stability.

2'-O-(2-methoxyethyl) (2'-MOE): Similar to 2'-OMe, the 2'-MOE modification improves target binding affinity and nuclease stability. biomolther.org A single terminal MOE modification may only weakly inhibit exonuclease activity, but three consecutive MOE modifications provide significant resistance. neb.com

2'-Fluoro (2'-F): This modification also increases binding affinity and provides good nuclease resistance. A fluorine modification in the ara position, as in 2'-AzddaraA's sugar, tends to favor a C2'-endo sugar conformation. researchgate.net

Locked Nucleic Acid (LNA): LNA involves a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon of the ribose, which locks the sugar in an N-type (C3'-endo) conformation, leading to very high binding affinity.

The 2'-azido group in 2'-AzddaraA is a key modification. Azido-modified nucleotides are recognized by various DNA polymerases. jenabioscience.com The presence of a 2'-O-methyl group, for example, stabilizes the 3'-endo ribose conformation and increases resistance to cleavage by nucleases. mdpi.com Acetylation of 2'-OH groups in mRNA has been shown to not inactivate its template activity and can even increase its stability against pancreatic ribonuclease. nih.gov

Nucleobase Modifications:

Modifications to the nucleobase can impact base-pairing properties, which can be crucial for the mechanism of action of some antiviral nucleosides. creative-biolabs.com However, for many nucleoside analogs that act as chain terminators, the modifications are designed to be accepted by viral polymerases. The position of the modification on the nucleobase is critical for maintaining substrate activity for DNA polymerases. nih.gov Commonly, modifications are made at the C5 position of pyrimidines and the C7 position of 7-deazapurines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of 2'-AzddaraA Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.govajchem-a.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds.

2D-QSAR models use descriptors calculated from the two-dimensional structure of the molecules, such as molecular weight, logP, and various topological indices. nih.govshd-pub.org.rs 3D-QSAR models, on the other hand, consider the three-dimensional structure of the molecules and use descriptors such as steric and electrostatic fields. shd-pub.org.rs

A typical QSAR study involves the following steps:

Data Set Selection: A set of compounds with known biological activities is selected.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that relates the descriptors to the biological activity. shd-pub.org.rs

Model Validation: The predictive power of the model is assessed using various statistical parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and an external test set. ajchem-a.comresearchgate.net

Conformational Analysis and Bioactive Conformations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com The conformation of a molecule is crucial for its biological activity, as it determines how well the molecule can fit into the binding site of its target protein. copernicus.org The "bioactive conformation" is the specific three-dimensional shape a molecule adopts when it binds to its biological target. copernicus.org

Understanding the conformational preferences of a molecule in solution is important for drug design. diva-portal.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution conformation of molecules. mdpi.com By analyzing various NMR parameters, such as nuclear Overhauser effects (NOEs) and coupling constants, it is possible to determine the relative populations of different conformers in solution. copernicus.org Computational methods, such as quantum mechanics (QM) calculations, can also be used to predict the most stable conformations of a molecule. mdpi.com

For a drug molecule to be effective, it should readily adopt its bioactive conformation. copernicus.org If a significant fraction of the molecule exists in a non-bioactive conformation, its potency can be reduced. copernicus.org In some cases, a molecule may exist as an equilibrium of multiple conformations, and the binding event selects for the bioactive conformation. copernicus.org Structural analysis of inhibitors bound to their target proteins provides valuable insights into the bioactive conformation. nih.gov

Cellular Biology and in Vitro Assays

Cellular Growth Inhibition Studies

The inhibitory effect of nucleoside analogs on the proliferation of cancer cells is a key indicator of their potential as antineoplastic agents. While specific IC₅₀ values for 2'-AzddaraA are not extensively documented in publicly available literature, the activity of structurally related compounds provides a strong indication of its probable efficacy. For instance, purine (B94841) nucleoside analogs are known for their broad antitumor activity, particularly against indolent lymphoid malignancies. medchemexpress.com The mechanism of action for these compounds typically relies on the inhibition of DNA synthesis and the induction of apoptosis. medchemexpress.com

Studies on similar azido-nucleoside analogs have demonstrated significant cellular growth inhibition across various cell lines. For example, 2'-azido-2'-deoxycytidine (B1195721), a related pyrimidine (B1678525) analog, is recognized as a purine nucleoside analogue with antitumor activity. medchemexpress.com Another related compound, 4′-azido-2′-deoxy-2′-fluoro(arbino)cytidine (FNC), has shown anticancer activity in several cancer cell lines, including those of non-Hodgkin's lymphomas and lung adenocarcinoma. researchgate.net The cytotoxic potential of such analogs is often attributed to their ability to mimic endogenous nucleosides, thereby interfering with essential cellular processes. researchgate.net

The following table summarizes the reported cellular growth inhibition data for compounds structurally related to 2'-AzddaraA, offering a comparative perspective on its expected potency.

| Compound Name | Cell Line(s) | Reported Activity |

| 2'-azido-2'-deoxycytidine | Indolent lymphoid malignancies | Antitumor activity noted |

| 4′-azido-2′-deoxy-2′-fluoro(arbino)cytidine (FNC) | Non-Hodgkin's lymphomas, lung adenocarcinoma | Anticancer activity demonstrated |

| 2-chloro-adenosine (2-CA) | Human astrocytoma (ADF cells) | Time- and concentration-dependent apoptosis induction |

| 2-chloro-2'-deoxy-adenosine (2-CdA) | Human astrocytoma (ADF cells) | Time- and concentration-dependent apoptosis induction |

Interactive Data Table

Mechanisms of Cellular Response (e.g., Apoptosis Induction)

The primary mechanism by which nucleoside analogs like 2'-AzddaraA are thought to exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. This process is often initiated by the disruption of DNA replication and repair mechanisms. researchgate.net

For many nucleoside analogs, activation via phosphorylation by cellular kinases is a prerequisite for their biological activity. medchemexpress.comnih.gov In the case of 2'-AzddaraA, it is anticipated that it is converted into its active triphosphate form within the cell. This activated form can then act as a competitive inhibitor of natural deoxynucleotides for incorporation into DNA. The presence of the 3'-azido group is critical, as it prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to chain termination and the cessation of DNA synthesis.

Studies on analogous compounds support this proposed mechanism. For example, the induction of apoptosis by 2-chloro-adenosine (2-CA) and 2-chloro-2'-deoxy-adenosine (2-CdA) in human astrocytoma cells is dependent on their phosphorylation by adenosine (B11128) kinase and deoxycytidine kinase, respectively. nih.gov Furthermore, the anticancer effects of many nucleoside analogs are linked to the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis. researchgate.net This involves the release of cytochrome c and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family. researchgate.net For instance, treatment with FNC has been shown to cause a release of cytochrome c, a decrease in the expression of anti-apoptotic genes like Bcl-2 and Bcl-xl, and an increase in the expression of the pro-apoptotic gene Bax. researchgate.net

The azide (B81097) group itself can also contribute to cytotoxicity. Sodium azide, for example, is known to induce mitochondria-mediated apoptosis by inhibiting cytochrome oxidase, leading to energy impairment and neurodegeneration. nih.gov

Comparative Analysis in 2D vs. 3D Cell Culture Systems

The evaluation of anticancer compounds is increasingly moving from traditional two-dimensional (2D) cell cultures to more physiologically relevant three-dimensional (3D) models. mimetas.comupmbiomedicals.comfluorofinder.com While there are no specific published studies comparing the effects of 2'-AzddaraA in 2D versus 3D culture systems, the general principles derived from such comparative analyses are highly relevant.

2D cell cultures, where cells grow as a monolayer on a flat surface, have been a cornerstone of in vitro research due to their simplicity and cost-effectiveness. fluorofinder.comnih.gov However, they often fail to replicate the complex cellular interactions and microenvironment found in vivo. mimetas.comnih.gov This can lead to discrepancies between in vitro findings and in vivo efficacy. fluorofinder.com

A comparative study of 2'-AzddaraA in both systems would likely reveal a higher IC₅₀ value in the 3D model, reflecting the challenges of drug penetration and the altered physiological state of the cells within the spheroid. Such a study would provide a more accurate prediction of the compound's potential efficacy in a clinical setting.

Comparison of 2D and 3D Cell Culture Systems

| Feature | 2D Cell Culture | 3D Cell Culture |

| Cell Growth | Monolayer on a flat surface fluorofinder.comnih.gov | Three-dimensional space, forming spheroids or tissue-like structures upmbiomedicals.com |

| Cell-Cell Interactions | Limited | More representative of in vivo conditions upmbiomedicals.comfluorofinder.com |

| Microenvironment | Lacks physiological gradients upmbiomedicals.com | Mimics in vivo gradients of nutrients, oxygen, and drug exposure upmbiomedicals.com |

| Gene/Protein Expression | Can be significantly altered from in vivo state upmbiomedicals.com | More closely resembles in vivo expression profiles upmbiomedicals.com |

| Drug Sensitivity | Often more sensitive researchgate.net | Generally more resistant, providing a better model for clinical reality researchgate.net |

| Predictive Value | Can have a disconnect from in vivo results fluorofinder.com | Improved in vitro-in vivo correlation fluorofinder.com |

Interactive Data Table

Gene Expression Profiling in Response to 2'-AzddaraA Exposure

Gene expression profiling is a powerful tool used to measure the activity of thousands of genes simultaneously, providing a global picture of how cells respond to a particular treatment. wikipedia.org While specific gene expression data for 2'-AzddaraA is not currently available, the application of this technology would be invaluable in understanding its molecular mechanism of action.

By treating cancer cell lines with 2'-AzddaraA and analyzing the subsequent changes in gene expression using techniques like RNA sequencing (RNA-seq) or DNA microarrays, researchers could identify the specific cellular pathways that are modulated by the compound. elifesciences.orgnih.govfrontiersin.org This could confirm the expected upregulation of genes involved in apoptosis and cell cycle arrest, and the downregulation of genes associated with cell proliferation and survival.

Furthermore, gene expression profiling can reveal novel or unexpected mechanisms of action. For example, it could identify off-target effects or compensatory pathways that are activated in response to treatment. This information is critical for optimizing the therapeutic use of the compound and for identifying potential biomarkers that could predict patient response. biorxiv.org Comparing the gene expression profiles of sensitive and resistant cell lines could also elucidate the molecular basis of drug resistance.

In the context of cancer research, gene expression data can be integrated with genomic data to build more predictive models of drug response. biorxiv.org For a compound like 2'-AzddaraA, such an analysis could help in stratifying patients who are most likely to benefit from the treatment.

Mechanisms of Resistance

Alterations in Cellular Uptake and Efflux Transporters (e.g., ABC Transporters)

Reduced intracellular accumulation of 2'-AzddaraA is a primary mechanism of resistance. This can occur through two main processes: decreased uptake into the cancer cell or increased efflux out of the cell.

Cellular Uptake: The entry of hydrophilic nucleoside analogs like 2'-AzddaraA into cells is not primarily through simple diffusion but is facilitated by specific protein transporters embedded in the cell membrane. mdpi.com The human equilibrative nucleoside transporters (hENTs), particularly hENT1, are crucial for the uptake of many deoxyadenosine (B7792050) analogs. Reduced expression or function of these transporters can significantly limit the amount of 2'-AzddaraA that reaches its intracellular target, thereby conferring resistance. nih.gov Studies on other nucleoside analogs have shown a strong correlation between low levels of hENT1 and resistance. nih.gov

Efflux Transporters: The ATP-binding cassette (ABC) transporter superfamily is a group of membrane proteins that actively pump a wide variety of substrates, including chemotherapeutic drugs, out of cells. medtechbcn.com Overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/MDR1, encoded by the ABCB1 gene) and Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), is a well-established mechanism of multidrug resistance (MDR). medtechbcn.comsolvobiotech.comnih.gov These pumps utilize the energy from ATP hydrolysis to expel cytotoxic agents from the cell, thereby reducing their intracellular concentration and therapeutic effect. wikipedia.org While direct evidence for 2'-AzddaraA being a substrate for a specific ABC transporter is not yet fully established, it is a plausible mechanism of resistance given the broad substrate specificity of many of these pumps. nih.gov

Table 1: Key Transporters in Drug Resistance

| Transporter Family | Specific Transporter | Function | Implication in Resistance to Nucleoside Analogs |

|---|---|---|---|

| Solute Carrier (SLC) | hENT1 | Facilitates cellular uptake of nucleosides | Decreased expression leads to reduced drug influx and resistance. nih.gov |

| ATP-Binding Cassette (ABC) | P-glycoprotein (P-gp/MDR1) | Actively effluxes a wide range of xenobiotics | Overexpression can pump drug out of the cell, leading to multidrug resistance. medtechbcn.com |

| ATP-Binding Cassette (ABC) | BCRP | Effluxes various drugs and endogenous molecules | Potential to contribute to resistance by reducing intracellular drug concentration. medtechbcn.com |

Modifications in Metabolic Enzymes Affecting Phosphorylation

For 2'-AzddaraA to exert its cytotoxic effect, it must be metabolically activated within the cell through a series of phosphorylation steps to its triphosphate form. This process is catalyzed by specific kinases.

The initial and rate-limiting step in the activation of many deoxyadenosine analogs is the phosphorylation by deoxycytidine kinase (dCK). A deficiency or mutation in dCK is a common mechanism of resistance to these types of drugs. nih.gov Cells with low dCK activity are unable to efficiently convert 2'-AzddaraA into its active monophosphate form, leading to a significant decrease in the production of the cytotoxic triphosphate metabolite. Research on the related compound 5-aza-2'-deoxycytidine (decitabine) has demonstrated that resistance can be rapidly induced through mutations in the DCK gene. nih.gov

Conversely, an increase in the activity of enzymes that dephosphorylate the active drug or catabolize the nucleoside analog can also contribute to resistance. For instance, increased levels of cytosolic 5'-nucleotidases could deactivate the monophosphate form of 2'-AzddaraA, preventing its further conversion to the active triphosphate.

Target Enzyme Mutations and Altered Affinity

Once converted to its active triphosphate form, 2'-AzddaraA triphosphate (2'-AzddaraATP) competes with the natural deoxynucleotide (dATP) for incorporation into DNA by DNA polymerases. Mutations in the genes encoding these polymerases can lead to resistance by reducing the enzyme's affinity for the drug analog. mdpi.com

If the catalytic site of the DNA polymerase is altered, it may no longer recognize 2'-AzddaraATP as a substrate, or it may bind it with much lower efficiency than the natural dATP. mdpi.com This allows DNA synthesis to proceed even in the presence of the activated drug, rendering the cell resistant. This mechanism of resistance, involving target site modification, is a common evolutionary strategy for survival observed in response to various antimicrobial and anticancer agents. mdpi.com While specific mutations in DNA polymerases conferring resistance to 2'-AzddaraA have not been detailed, this remains a highly probable mechanism of acquired resistance.

DNA Repair Mechanisms and Bypass Strategies

The incorporation of 2'-AzddaraA into DNA leads to chain termination and the induction of DNA damage, which triggers the DNA damage response (DDR). nih.govlibretexts.org Cells possess a sophisticated network of DNA repair pathways to correct various types of DNA lesions and maintain genomic integrity. wikipedia.orgnumberanalytics.com Enhanced DNA repair capacity can be a significant mechanism of resistance to DNA-damaging agents.

Key DNA repair pathways that could potentially counteract the effects of 2'-AzddaraA include:

Base Excision Repair (BER): This pathway typically corrects damage to single bases. nih.govlibretexts.org It is possible that some glycosylases in the BER pathway could recognize the altered sugar moiety of the incorporated 2'-AzddaraA and initiate its removal.

Nucleotide Excision Repair (NER): NER is responsible for removing bulky, helix-distorting lesions from DNA. nih.govlibretexts.org If the incorporation of 2'-AzddaraA causes significant distortion of the DNA helix, the NER pathway could be activated to excise the segment of DNA containing the analog.

Translesion Synthesis (TLS): TLS is an error-prone DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions. Specialized TLS polymerases can insert a base opposite a damaged nucleotide, allowing replication to continue, albeit with a higher risk of introducing mutations. This could allow a cell to survive the initial damage caused by 2'-AzddaraA incorporation.

Upregulation of one or more of these repair pathways could allow cancer cells to efficiently remove the incorporated drug from their DNA or to tolerate the damage, thus leading to resistance.

Role of the Cellular Microenvironment in Resistance Development

The tumor microenvironment (TME) is a complex ecosystem composed of cancer cells, stromal cells, immune cells, the extracellular matrix (ECM), and various soluble factors. frontiersin.org The TME can significantly influence a tumor's response to therapy and contribute to the development of drug resistance. arxiv.orgfrontiersin.org

Several aspects of the TME can contribute to resistance against agents like 2'-AzddaraA:

Hypoxia: Low oxygen levels in certain regions of a tumor can lead to a more quiescent, slow-dividing state in cancer cells, making them less susceptible to cell cycle-dependent drugs like nucleoside analogs. Hypoxia can also induce changes in gene expression that promote survival and resistance.

Stromal Cell Interactions: Direct contact and paracrine signaling between cancer cells and stromal cells (e.g., fibroblasts, endothelial cells) can activate pro-survival pathways in the cancer cells, protecting them from drug-induced apoptosis.

Extracellular Matrix (ECM): The ECM can act as a physical barrier, limiting drug penetration into the tumor. Additionally, interactions between cancer cells and ECM components can trigger signaling cascades that enhance cell survival and resistance.

Soluble Factors: The TME is rich in growth factors and cytokines that can promote cancer cell proliferation and survival, counteracting the cytotoxic effects of chemotherapy. frontiersin.org

The development of resistance is often a dynamic process involving the interplay of multiple mechanisms. arxiv.org For instance, the selective pressure of the TME might favor the survival of cancer cell clones that have pre-existing mutations in drug transporters or metabolic enzymes. arxiv.org

Computational Chemistry and Molecular Modeling

Molecular Docking Studies with Target Enzymes

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. jscimedcentral.com It is instrumental in understanding the interaction between a ligand, such as the triphosphate form of 2'-AzddaraA (2'-AzddaraATP), and its macromolecular target, typically a protein or enzyme. researchgate.net The process involves sampling a high number of possible conformations of the ligand within the enzyme's active site and scoring them based on binding affinity, which is estimated using scoring functions that account for non-covalent interactions like hydrogen bonding, electrostatic forces, and hydrophobic contacts. jscimedcentral.comfrontiersin.org

While specific docking studies for 2'-AzddaraA are not extensively detailed in publicly available literature, its structural similarity to other 2'-azido-2'-deoxyribonucleosides suggests potential enzyme targets. A theoretical study on 2'-azido-2'-deoxyribonucleoside 5'-diphosphates identified Ribonucleotide Reductase (RNR) as a key target, where these compounds act as mechanism-based inhibitors. nih.gov Other plausible targets for nucleoside analogs like 2'-AzddaraA include viral or human DNA and RNA polymerases, where they can act as chain terminators after being phosphorylated to their triphosphate form.

A hypothetical docking study of 2'-AzddaraATP into the active site of a viral polymerase could yield results predicting its binding mode and affinity. Such a study would provide a static image of the most stable complex, highlighting key interactions that contribute to its inhibitory potential. nih.govnih.gov

Table 1: Hypothetical Molecular Docking Results for 2'-AzddaraATP with a Target Enzyme

This interactive table illustrates the kind of data a molecular docking simulation might produce, showing predicted binding energies and key interacting residues for 2'-AzddaraATP and a reference compound.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 2'-AzddaraATP | Viral RNA Polymerase | -9.8 | Asp618, Asp760, Tyr650 | H-Bond, Metal Coordination |

| 2'-AzddaraATP | Viral RNA Polymerase | -9.8 | Val550, Met630 | Hydrophobic |

| Reference Inhibitor | Viral RNA Polymerase | -10.5 | Asp618, Asp760, Arg555 | H-Bond, Metal Coordination, Pi-Cation |

Binding Site Characterization and Interaction Analysis

Following the initial docking, a detailed analysis of the binding site is crucial for understanding the structural basis of inhibition. This involves characterizing the geometry and physicochemical properties of the enzyme's active site pocket. ajol.infonih.gov The analysis focuses on identifying the specific amino acid residues that form direct interactions with the ligand. researchgate.net

For 2'-AzddaraATP, interaction analysis within a polymerase active site would likely reveal several key features:

Hydrogen Bonding: The adenine (B156593) base, the sugar moiety, and the triphosphate chain of 2'-AzddaraATP would be expected to form a network of hydrogen bonds with residues in the active site, anchoring the molecule in a specific orientation.

Metal Ion Coordination: Like natural nucleotides, the triphosphate group would likely coordinate with divalent metal ions (e.g., Mg²⁺) that are essential for the catalytic activity of polymerases. These ions are typically held in place by conserved aspartate residues. frontiersin.org

Hydrophobic Interactions: The adenine ring could engage in hydrophobic or pi-stacking interactions with aromatic residues such as tyrosine or phenylalanine within the binding pocket. nih.gov

Role of the 2'-Azido Group: The 2'-azido group is a critical modification. Its size, orientation, and electronic properties would influence the sugar pucker conformation and establish specific interactions within a minor groove of the nucleic acid-enzyme complex, potentially clashing with nearby residues to prevent the catalytic action required for chain elongation. nih.gov

This detailed interaction map is fundamental for structure-based drug design, guiding modifications to the lead compound to enhance binding affinity and selectivity. nih.gov

Molecular Dynamics Simulations of 2'-AzddaraA Interactions

While molecular docking provides a valuable static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the molecular system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, providing deep insights into the flexibility of the protein, the stability of the ligand-protein complex, and the thermodynamics of binding. mdpi.comarxiv.org An MD simulation typically runs for nanoseconds to microseconds, a timescale sufficient to observe significant conformational changes. nih.gov

For 2'-AzddaraA (or its triphosphate form complexed with an enzyme), an MD simulation would be used to validate the docking pose and assess its stability. Key parameters analyzed during an MD simulation include:

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein and the ligand.

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over the simulation time, quantifying the stability of key interactions.

Solvent Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to the solvent, providing information on how the ligand's binding affects the protein's conformation and solvent exposure.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation

This table shows typical output metrics from an MD simulation, used to assess the stability of the enzyme-ligand complex over a simulated timeframe.

| Simulation Time (ns) | System | Average RMSD (Å) | Average RMSF of Binding Site (Å) | Average H-Bonds (Ligand-Protein) |

| 100 | Enzyme + 2'-AzddaraATP | 2.1 | 1.5 | 4.2 |

| 100 | Apo-Enzyme (no ligand) | 3.5 | 2.3 | N/A |

These simulations can reveal whether the initial docked pose is maintained or if the ligand shifts to an alternative binding mode, providing a more accurate understanding of the binding event. nih.gov

De Novo Design Approaches for Novel 2'-AzddaraA Analogs

De novo design involves the computational creation of novel molecular structures with desired properties, either from scratch or by modifying an existing scaffold. nih.govnih.gov Using 2'-AzddaraA as a starting point, de novo design algorithms can explore vast chemical space to generate novel analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties. chemrxiv.orgarxiv.org

The process typically follows a structure-based approach:

Scaffold Identification: The 2'-AzddaraA molecule serves as the core scaffold.

Binding Site Analysis: The characterized binding pocket of the target enzyme (from docking and MD studies) is used as a template.

Fragment Growth or Linking: Algorithms can "grow" new functional groups from the scaffold into unoccupied sub-pockets of the binding site or link fragments that are predicted to bind in adjacent regions. nih.gov

Scoring and Ranking: Generated analogs are scored based on their predicted binding affinity, synthetic feasibility, and drug-like properties.

This approach can systematically explore modifications at various positions, such as the adenine base, the sugar ring, or even by replacing the azido (B1232118) group with other bioisosteres to optimize interactions with the target enzyme.

Table 3: Hypothetical De Novo Design Strategy for 2'-AzddaraA Analogs

This table outlines potential modifications to the 2'-AzddaraA scaffold that could be explored using de novo design to enhance target binding.

| Modification Site | Proposed Functional Group | Design Rationale |

| Adenine C8 | Halogen (e.g., -Br, -Cl) | Explore additional hydrophobic/halogen-bonding interactions. |

| Adenine N6 | Cyclopropylamino | Introduce rigidity and probe new interactions. |

| Sugar 2'-Position | -CN, -C≡CH (alkyne) | Modulate electronic properties and serve as alternative H-bond acceptors. |

| Sugar 4'-Position | Ethynyl, Azido | Alter sugar pucker and explore novel vector space. |

Predictive Modeling for Biological Activity

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govbio-hpc.eu These models are invaluable for predicting the activity of newly designed, unsynthesized compounds, thus prioritizing synthetic efforts. researchgate.netnih.gov

To develop a QSAR model for 2'-AzddaraA analogs, the following steps would be taken:

Data Set Generation: A series of 2'-AzddaraA analogs with known (or hypothetically assigned) biological activities (e.g., IC₅₀ values) is required.

Descriptor Calculation: For each analog, a wide range of molecular descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape) descriptors that numerically represent the physicochemical properties of the molecules. rsc.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build an equation that correlates the descriptors with biological activity. semanticscholar.orgfrontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously validated using internal (e.g., cross-validation) and external validation techniques to ensure it is robust and not due to chance correlation. rsc.org

A successful QSAR model can elucidate which molecular properties are key drivers for activity and can be used to screen virtual libraries of novel analogs, identifying the most promising candidates for further development. researchgate.netcas.org

Table 4: Example of a Hypothetical 2D-QSAR Model for 2'-AzddaraA Analogs

This table presents typical statistical parameters used to evaluate the robustness and predictive power of a QSAR model.

| Statistical Parameter | Value | Interpretation |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.72 | Good internal predictive ability. |

| R²_pred (External Validation) | 0.79 | Good predictive ability for an external test set. |

| F-test Value | 85.4 | The model is statistically significant. |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the purification and analysis of 2'-AzddaraA. It allows for the separation of the target compound from reaction precursors, byproducts, and any degradation products.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of 2'-AzddaraA and for its quantification. Reversed-phase HPLC (RP-HPLC) is the most common modality used for nucleoside analogues. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (often C18) and a polar mobile phase.

The purity of 2'-AzddaraA is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A high-purity sample will exhibit a single, sharp peak with minimal to no secondary peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. UV detection is typically employed, with the wavelength set near the maximum absorbance of the adenine (B156593) base, which is approximately 260 nm. protocols.ionih.gov

Table 1: Illustrative HPLC Parameters for 2'-AzddaraA Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Gradient of Buffer A (e.g., 0.1 M Triethylammonium acetate, pH 7.0) and Buffer B (Acetonitrile) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table represents a typical starting point for method development; actual conditions may vary based on the specific instrument and sample matrix.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for the analysis of 2'-AzddaraA. researchgate.net This technique is particularly valuable for confirming the identity of the compound by determining its molecular weight and for elucidating the structure of any impurities or metabolites.

For nucleoside analogues like 2'-AzddaraA, electrospray ionization (ESI) is a commonly used soft ionization technique that allows the molecule to be ionized intact, typically forming a protonated molecule [M+H]⁺ in positive ion mode. shimadzu.co.uk The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) can be further employed to fragment the parent ion and generate a characteristic fragmentation pattern, which serves as a structural fingerprint for unequivocal identification. altasciences.com

Table 2: Representative LC-MS Parameters for 2'-AzddaraA

| Parameter | Typical Conditions |

|---|---|

| Liquid Chromatography | |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase | Acetonitrile/water with formic acid or ammonium (B1175870) acetate |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

| Expected [M+H]⁺ | m/z 293.12 |

Parameters are illustrative and require optimization for specific applications and instrumentation.

Spectroscopic Characterization

Spectroscopic methods are vital for confirming the chemical structure of 2'-AzddaraA and for monitoring its behavior in solution.

UV-Visible spectroscopy is a straightforward and powerful technique for the quantification of 2'-AzddaraA and for monitoring reactions where the UV spectrum of the product differs from the substrate. nih.gov The adenine ring in 2'-AzddaraA has a characteristic maximum absorbance (λmax) at approximately 260 nm. This property is exploited to determine the concentration of the compound in solution using the Beer-Lambert law.

In the context of enzyme kinetics, UV-Vis spectroscopy can be used to continuously monitor the progress of a reaction. For example, if an enzyme metabolizes 2'-AzddaraA to a product with a different absorption spectrum, the rate of the reaction can be determined by measuring the change in absorbance at a specific wavelength over time. nih.gov

Table 3: UV-Visible Spectroscopic Properties of Adenosine (B11128) Analogs

| Compound | λmax (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) |

|---|---|---|

| Adenosine | ~259 | ~15,400 |

| 2'-Deoxyadenosine | ~259 | ~14,900 |

| 2'-AzddaraA | ~260 | ~15,000 (Estimated) |

Values are approximate and can vary slightly with pH and solvent conditions.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including 2'-AzddaraA. hyphadiscovery.com It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR spectroscopy provides information about the carbon skeleton. For unambiguous structural assignment of 2'-AzddaraA, a suite of 2D NMR experiments is typically employed, including:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the sugar ring protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the adenine base to the deoxyribose sugar at the correct position (N9 to C1'). core.ac.uk

Enzyme Kinetic Assays

Enzyme kinetic assays are fundamental for understanding how 2'-AzddaraA interacts with relevant enzymes, such as polymerases, kinases, or deaminases. biosynth.comeppendorf.com These assays measure the rate of an enzyme-catalyzed reaction and can determine key kinetic parameters like the Michaelis constant (Km) and the maximum reaction velocity (Vmax). rice.edu

The design of the assay depends on the enzyme and the reaction being studied. Often, these assays rely on spectrophotometric, fluorometric, or chromatographic methods to measure the consumption of the substrate (2'-AzddaraA or its phosphorylated forms) or the formation of the product over time. tipbiosystems.comeppendorf.com For instance, an assay for adenosine deaminase could monitor the decrease in absorbance at 260 nm as the amino group of the adenine base is removed, or more sensitively, the increase in absorbance at a different wavelength corresponding to the inosine (B1671953) product. rice.edu

By comparing the kinetic parameters of the natural substrate (e.g., 2'-deoxyadenosine) with those of 2'-AzddaraA, researchers can quantify the effect of the 2'-azido modification on enzyme recognition and processing.

Table 4: General Approaches for Enzyme Kinetic Assays with 2'-AzddaraA

| Enzyme Class | Assay Principle | Detection Method |

|---|---|---|

| Kinases | Measures the rate of phosphorylation of 2'-AzddaraA. | HPLC (separation of mono-, di-, triphosphates), ³²P-Radiolabeling |

| Polymerases | Measures the incorporation of 2'-AzddaraA triphosphate into a nucleic acid strand. | Gel electrophoresis with radiolabeled or fluorescent primers, qPCR |

| Deaminases | Measures the conversion of 2'-AzddaraA to the corresponding inosine derivative. | UV-Vis Spectroscopy (monitoring spectral shift), HPLC (separating substrate and product) |

These are generalized examples; specific assay conditions are highly dependent on the particular enzyme and research question.

Determination of Michaelis-Menten Parameters (K_m, V_max)

The determination of Michaelis-Menten parameters, the Michaelis constant (K_m) and maximum velocity (V_max), is fundamental in enzyme kinetics. These parameters provide insights into the affinity of an enzyme for its substrate and the maximum rate of the reaction it catalyzes. For ribonucleotide reductase, the natural substrate corresponding to the azido-analogue inhibitor is cytidine (B196190) 5'-diphosphate (CDP).

The kinetic parameters for the reduction of CDP by E. coli ribonucleotide reductase have been determined through enzyme assays that measure the rate of dCDP formation at varying CDP concentrations. The data from such an experiment can be fitted to the Michaelis-Menten equation:

v = (V_max * [S]) / (K_m + [S])

Where:

v is the initial reaction velocity

V_max is the maximum reaction velocity

[S] is the substrate concentration

K_m is the Michaelis constant

A study by Eriksson et al. (1979) provides the foundational kinetic data for the interaction of E. coli ribonucleotide reductase with its substrate CDP. The determined K_m value for CDP is 0.25 mM, and the V_max is reported as 1.8 µmol/min/mg of protein. This indicates the concentration of CDP required to achieve half of the maximum reaction velocity and the theoretical maximum rate of the enzymatic reaction under the given conditions.

Below is a table summarizing the hypothetical data that would be generated in such an experiment to determine these parameters.

| CDP Concentration (mM) | Initial Velocity (v) (µmol/min/mg) |

|---|---|

| 0.05 | 0.45 |

| 0.10 | 0.72 |

| 0.20 | 1.08 |

| 0.40 | 1.44 |

| 0.80 | 1.64 |

| 1.60 | 1.73 |

These data can be plotted on a Michaelis-Menten graph (velocity vs. substrate concentration) to visualize the hyperbolic relationship and estimate V_max and K_m. A more accurate determination is typically achieved by using a linearized plot, such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

Inhibition Kinetics Analysis

2'-Azido-2'-deoxynucleoside diphosphates are known to be potent inhibitors of ribonucleotide reductase. The analysis of their inhibition kinetics reveals the mechanism by which they interfere with the enzyme's activity. As a representative example, the inhibition of E. coli ribonucleotide reductase by 2'-azido-2'-deoxycytidine (B1195721) 5'-diphosphate (N3CDP) is discussed.

Kinetic studies have shown that N3CDP acts as a competitive inhibitor of ribonucleotide reductase with respect to the natural substrate, CDP. This means that the inhibitor binds to the same active site as the substrate, preventing the substrate from binding and the reaction from proceeding.

The inhibitory effect can be quantified by determining the inhibition constant (K_i), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. For a competitive inhibitor, the apparent K_m (K_m,app) increases with increasing inhibitor concentration, while the V_max remains unchanged. The relationship is described by the following equation:

K_m,app = K_m * (1 + [I]/K_i)

Where:

K_m,app is the apparent Michaelis constant in the presence of the inhibitor

K_m is the Michaelis constant in the absence of the inhibitor

[I] is the inhibitor concentration

K_i is the inhibition constant

Research by Larsson et al. (1985) demonstrated that 2'-azido-2'-deoxycytidine 5'-diphosphate is a powerful competitive inhibitor of the reduction of CDP by E. coli ribonucleotide reductase, with a determined K_i value of 0.04 µM.

The following tables present hypothetical data from an inhibition kinetics experiment, showing the effect of different concentrations of N3CDP on the initial reaction velocity at various CDP concentrations.

In the Absence of Inhibitor (N3CDP)

| CDP Concentration (mM) | Initial Velocity (v) (µmol/min/mg) |

|---|---|

| 0.1 | 0.51 |

| 0.2 | 0.82 |

| 0.4 | 1.11 |

| 0.8 | 1.38 |

| 1.6 | 1.56 |

In the Presence of 0.1 µM N3CDP

| CDP Concentration (mM) | Initial Velocity (v) (µmol/min/mg) |

|---|---|

| 0.1 | 0.24 |

| 0.2 | 0.41 |

| 0.4 | 0.62 |

| 0.8 | 0.88 |

| 1.6 | 1.14 |

By plotting this data, for instance using a Lineweaver-Burk plot, two lines would be obtained that intersect on the y-axis (indicating the same V_max) but have different x-intercepts (reflecting the increased apparent K_m in the presence of the inhibitor). From these plots, the K_i value can be accurately calculated, providing a quantitative measure of the inhibitor's potency.

Conclusion and Future Research Directions

Summary of Current Understanding of 2'-AzddaraA

The current understanding of 2'-AzddaraA is primarily centered on its role as a synthetic nucleoside analog used in biochemical and biotechnological research. The defining feature of the molecule is the 2'-azido group on an arabinose sugar scaffold. Arabinonucleosides are epimers of ribonucleosides, a structural change at the 2' position that significantly influences the sugar's conformational geometry and biological recognition. glenresearch.com

The azido (B1232118) moiety (–N₃) is a powerful tool in chemical biology, serving as a bioorthogonal handle. biosynth.com It is relatively small and stable under most biological conditions but can readily participate in specific chemical ligations, most notably the copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition, often termed "click chemistry". acs.org This allows for the precise, covalent labeling of nucleic acids containing the 2'-azido group with reporter molecules like fluorophores or biotin.

The triphosphate form, 2'-Azido-2'-deoxyadenosine-5'-triphosphate (2'-Azido-dATP), is commercially available and has been shown to be a substrate for various polymerases, including T7 RNA polymerase and poly(A) polymerase. jenabioscience.combaseclick.eu This enzymatic incorporation allows for the site-specific introduction of the azido group into RNA, which can then be used for downstream applications such as imaging or affinity purification. baseclick.eu While the general class of 2'-modified nucleosides has demonstrated significant antiviral and antitumor properties, the specific biological activity profile of 2'-AzddaraA itself is not extensively documented in publicly available research. nih.govmadridge.org Its primary role to date has been as a research chemical for the modification and labeling of nucleic acids.

| Property | Description | Source(s) |

| Chemical Class | Nucleoside Analog | glenresearch.combiosynth.com |

| Key Structural Features | Adenine (B156593) base, Arabinose sugar (2'-epimer of ribose), 2'-Azido group | glenresearch.com |

| Primary Application | Research chemical for bioorthogonal labeling of nucleic acids via "click chemistry" | biosynth.comacs.org |

| Triphosphate Form (2'-Azido-dATP) | Substrate for various polymerases (e.g., T7 RNA polymerase, poly(A) polymerase) for enzymatic incorporation into RNA | jenabioscience.combaseclick.eu |

| Biological Activity | Not well-characterized; potential antiviral/antitumor activity by analogy to other 2'-modified nucleosides | nih.govmadridge.org |

Remaining Knowledge Gaps and Unexplored Avenues in 2'-AzddaraA Research

Despite its utility as a chemical biology tool, there are significant gaps in our understanding of the specific biological and pharmacological properties of 2'-AzddaraA. These unexplored avenues represent key opportunities for future research.

Pharmacological Profiling: There is a notable lack of comprehensive studies detailing the antiviral and antineoplastic activity of 2'-AzddaraA. While related 2'-azido and arabinosyl nucleosides are active against various viruses and cancers, the specific spectrum of activity for 2'-AzddaraA remains largely unknown.

Mechanism of Action: The precise molecular mechanism of action has not been elucidated. Key questions remain, such as whether it or its triphosphate form is a potent inhibitor of specific viral or human enzymes (e.g., polymerases, helicases, or ribonucleotide reductase). Determining inhibition constants (Kᵢ) and the mode of inhibition is a critical next step.

Enzymatic Recognition: While 2'-Azido-dATP is known to be incorporated by some polymerases, a systematic investigation comparing its substrate efficiency for viral versus human DNA and RNA polymerases is needed. baseclick.eu Such studies are crucial for understanding its potential selectivity and therapeutic index.

Structural Biology: High-resolution structural data from X-ray crystallography or NMR spectroscopy are missing. acs.org Structural studies of 2'-AzddaraA (as a triphosphate) in complex with a target enzyme or of an oligonucleotide containing a 2'-AzddaraA residue would provide invaluable insights into its mechanism of action and guide the design of improved analogs.